6-Chloropyridazin-4-ol

Description

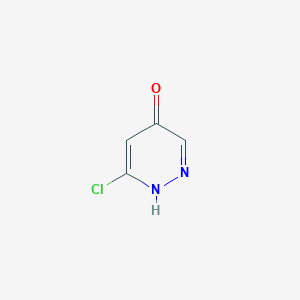

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-pyridazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4-1-3(8)2-6-7-4/h1-2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFIDRCRMNTMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=CC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415928-75-4 | |

| Record name | 6-chloropyridazin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloropyridazin-4-ol: A Core Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 6-Chloropyridazin-4-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental chemical properties, structural nuances, synthetic pathways, and its role as a versatile building block for creating novel therapeutic agents. This document is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this important scaffold.

Molecular Identity and Structural Elucidation

Nomenclature and Identification

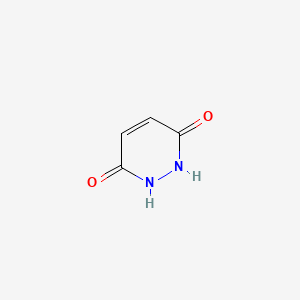

The compound is commonly referred to by its IUPAC name, This compound . However, due to keto-enol tautomerism, it predominantly exists as 6-chloro-1H-pyridazin-4-one . This guide will refer to the compound by its common name but will represent its structure in the more stable keto form.

| Identifier | Value |

| IUPAC Name | 6-chloro-1H-pyridazin-4-one |

| Synonyms | This compound, 6-Chloro-4-hydroxypyridazine |

| CAS Number | 1415928-75-4[1] |

| Molecular Formula | C₄H₃ClN₂O |

| Molecular Weight | 130.53 g/mol |

Chemical Structure and Tautomerism

This compound is a substituted pyridazine, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key structural feature is the tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms. Spectroscopic and computational evidence for related hydroxypyridines and pyridazinones indicates that the keto tautomer, 6-chloro-1H-pyridazin-4-one, is the more stable and predominant form in most conditions. This stability is attributed to the formation of a conjugated amide-like system within the ring.

Caption: Keto-enol tautomerism of this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on computational models and comparison with analogous structures.

Physicochemical Data Summary

The following table summarizes key physicochemical properties. It is crucial to note that these values are largely predicted and should be confirmed experimentally.

| Property | Value / Description | Source |

| Physical State | Expected to be a solid at room temperature. | Inferred |

| Melting Point | Predicted: 165-170 °C | Predicted |

| Solubility | Expected to have slight solubility in water and better solubility in polar organic solvents like methanol, ethanol, and DMSO. | Inferred |

| pKa | Predicted: ~8.0 (for the N-H proton) | Predicted |

| LogP | Predicted: 0.7 | PubChemLite[2] |

Expected Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. Below are the expected characteristics for 6-chloro-1H-pyridazin-4-one.

-

¹H NMR Spectroscopy: The spectrum is expected to be simple, showing two signals in the aromatic region.

-

A doublet for the proton at C5, deshielded by the adjacent carbonyl group.

-

A doublet for the proton at C3.

-

A broad singlet for the N-H proton, which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The spectrum should display four distinct signals for the carbon atoms of the pyridazinone ring. The carbonyl carbon (C4) is expected to have the most downfield chemical shift (~160-170 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated, which are crucial for functional group identification.

-

~3100-3000 cm⁻¹: N-H stretching vibration.

-

~1680-1650 cm⁻¹: Strong C=O (amide) stretching vibration.

-

~1600-1550 cm⁻¹: C=C and C=N stretching vibrations within the ring.

-

~800-700 cm⁻¹: C-Cl stretching vibration.

-

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic molecular ion peak (M⁺) and an isotopic peak (M+2) with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

Step 1: Synthesis of Pyridazin-4-ol from Mucobromic Acid

This step involves the cyclization of a 1,4-dicarbonyl equivalent with hydrazine. Mucobromic acid serves as a suitable starting material.

Caption: Step 1: Synthesis of the pyridazin-4-ol core.

Experimental Protocol (Step 1):

-

Dissolve mucobromic acid in water.

-

Slowly add an aqueous solution of hydrazine hydrate, maintaining the temperature.

-

Heat the reaction mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and adjust the pH to neutral to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield pyridazin-4-ol.

Step 2: Chlorination of Pyridazin-4-ol

The second step is the regioselective chlorination at the C6 position. The pyridazinone ring is electron-deficient, but chlorination can be achieved using potent chlorinating agents.

Caption: Step 2: Chlorination to yield the final product.

Experimental Protocol (Step 2):

-

Carefully add pyridazin-4-ol to an excess of phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Very slowly and cautiously, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic step and must be done in a well-ventilated fume hood.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

-

Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 6-chloro-1H-pyridazin-4-one.

Key Chemical Reactivity

The primary utility of 6-chloro-1H-pyridazin-4-one in synthetic chemistry stems from the reactivity of its chlorine atom. The pyridazine ring is inherently electron-deficient due to the two electronegative nitrogen atoms, which makes the chlorine atom susceptible to nucleophilic aromatic substitution (SₙAr) . This reaction is the cornerstone of its application as a chemical building block.

A wide range of nucleophiles (amines, alcohols, thiols) can displace the chloride, allowing for the facile introduction of diverse functional groups at the C6 position.

Caption: General SₙAr reaction of 6-chloropyridazin-4-one.

This reactivity is crucial because it provides a reliable method for coupling the pyridazinone core to other molecular fragments, a key strategy in combinatorial chemistry and lead optimization for drug discovery.

Applications in Medicinal Chemistry and Drug Development

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities.[3][4] The presence of a chlorine atom in this compound provides a synthetic handle to generate large libraries of compounds for biological screening.[5]

-

Kinase Inhibitors: The pyridazine core is a well-established hinge-binding motif in many kinase inhibitors used in oncology. The nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, while the substituent introduced at the C6 position can be tailored to achieve potency and selectivity for specific cancer targets.[1]

-

Anticancer Agents: Beyond kinase inhibition, various chloropyridazine derivatives have been investigated for their cytotoxic effects against cancer cell lines. Some hybrids have been designed as potential PARP-1 inhibitors, which is a key target in oncology.[3]

-

Anti-inflammatory Agents: Pyridazinone derivatives have been explored for their potential to modulate inflammatory pathways, including the inhibition of key mediators like TNF-α and IL-6.[4]

-

Agrochemicals: The chloro-pyridazinone structure is also found in compounds developed for agricultural applications, such as herbicides and fungicides.[2]

Safety and Handling

As a chlorinated heterocyclic compound and a potential alkylating agent, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Identification: Based on related compounds, it is expected to be harmful if swallowed and may cause skin and serious eye irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound, existing as its more stable tautomer 6-chloro-1H-pyridazin-4-one, represents a high-value scaffold for chemical synthesis and drug discovery. Its straightforward, predictable reactivity, centered on the nucleophilic substitution of the C6-chlorine, allows for the systematic development of compound libraries. The proven biological relevance of the pyridazinone core in targeting enzymes like kinases makes this molecule a foundational building block for the next generation of therapeutic agents, particularly in oncology and inflammatory diseases. While detailed experimental data on the parent compound remains sparse, its synthetic accessibility and versatile chemistry ensure its continued importance in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. 4,5-dichloro-4H-pyridazin-3-one () for sale [vulcanchem.com]

- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to 6-Chloropyridazin-4-ol (CAS: 1415928-75-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloropyridazin-4-ol, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a plausible synthetic route, outlines methods for its analytical characterization, and explores its potential applications, particularly in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction

This compound (CAS Number: 1415928-75-4) is a substituted pyridazine derivative. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of a chlorine atom and a hydroxyl group on the pyridazine ring of this compound offers versatile handles for further chemical modifications, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

The strategic placement of the chloro and hydroxyl substituents influences the electronic properties and reactivity of the pyridazine ring, making it a key intermediate for the development of targeted therapies. Notably, pyridazine derivatives have been investigated for a range of biological activities, including as anticancer agents and enzyme inhibitors.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis and biological assays.

| Property | Value | Source |

| CAS Number | 1415928-75-4 | [3] |

| Molecular Formula | C₄H₃ClN₂O | [3] |

| Molecular Weight | 130.53 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Storage | Inert atmosphere, 2-8°C | [3] |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway:

The synthesis of this compound would likely proceed via the regioselective hydrolysis of 3,6-dichloropyridazine. The challenge in this synthesis lies in controlling the regioselectivity to favor the formation of the 4-hydroxy product over the 3-hydroxy isomer. Reaction conditions such as the choice of solvent, base, and temperature would be critical in directing the outcome of the reaction.

Caption: Proposed synthesis workflow for this compound.

Detailed Step-by-Step Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 3,6-dichloropyridazine in a suitable solvent (e.g., aqueous dioxane or a similar polar aprotic solvent to influence regioselectivity), an equimolar amount of a hydrolyzing agent (e.g., sodium hydroxide) is added dropwise at a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is neutralized with an acid (e.g., HCl) to precipitate the product. The crude product is then collected by filtration.

-

Purification: The crude this compound is purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield the pure compound.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound are crucial. A combination of spectroscopic and chromatographic techniques should be employed for its comprehensive characterization.

Workflow for Analytical Characterization:

Caption: Workflow for the analytical characterization of this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring. The chemical shifts and coupling constants of these protons would provide valuable information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the four carbon atoms of the pyridazine ring. The chemical shifts will be influenced by the electronegative chlorine and oxygen atoms.

4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible addition of a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.

4.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Techniques such as electrospray ionization (ESI) would be suitable for generating the molecular ion peak.

Potential Applications in Drug Discovery and Development

The pyridazine scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates. The structural features of this compound make it a promising starting point for the development of novel therapeutic agents, particularly in oncology.

5.1. Anticancer Drug Discovery

Derivatives of pyridazine have demonstrated significant potential as anticancer agents. They have been explored as inhibitors of various kinases and other enzymes that play crucial roles in cancer cell proliferation and survival. The chlorine atom on the this compound ring can serve as a site for nucleophilic substitution, allowing for the introduction of various functionalities to modulate biological activity and target specificity.

5.2. PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a promising class of anticancer drugs, particularly for tumors with deficiencies in DNA repair mechanisms. The pyridazine nucleus has been incorporated into the design of potent PARP inhibitors. This compound could serve as a key building block for the synthesis of novel PARP inhibitors, where the pyridazine moiety interacts with the enzyme's active site.

Potential Signaling Pathway Involvement (Hypothetical):

References

An In-depth Technical Guide to 6-Chloropyridazin-4-ol: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloropyridazin-4-ol, a heterocyclic compound of significant interest in the field of drug discovery and development. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to support researchers in leveraging this versatile building block.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated derivative of the pyridazine heterocyclic system. A critical aspect of its chemistry is the existence of tautomerism. It predominantly exists in the lactam form, 6-chloro-1H-pyridazin-4-one . This tautomeric equilibrium is a key determinant of its reactivity and interactions.

| Identifier | Value | Source |

| IUPAC Name | 6-chloro-1H-pyridazin-4-one | PubChem |

| Synonyms | This compound | PubChem |

| CAS Number | 1415928-75-4 | Vendor Data |

| Molecular Formula | C₄H₃ClN₂O | PubChem[1] |

| Molecular Weight | 130.53 g/mol | PubChem[1] |

| Canonical SMILES | C1=C(NN=CC1=O)Cl | PubChem[1] |

| InChI | InChI=1S/C4H3ClN2O/c5-4-1-3(8)2-6-7-4/h1-2H,(H,7,8) | PubChem[1] |

| InChIKey | RFFIDRCRMNTMCG-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Manufacturing

The synthesis of 6-chloro-1H-pyridazin-4-one is most commonly achieved through the selective hydrolysis of 3,6-dichloropyridazine. The differential reactivity of the two chlorine atoms on the pyridazine ring allows for a regioselective substitution. Two effective, lab-scale protocols are detailed below. The choice between these methods may depend on the availability of microwave equipment and desired reaction times.

Microwave-Assisted Synthesis

This method offers a rapid and high-yielding route to the desired product. The use of microwave irradiation significantly accelerates the reaction compared to conventional heating.

Protocol:

-

To a solution of 3,6-dichloropyridazine (1.0 g, 6.71 mmol) in a mixture of acetic acid and water (5:1, 20 mL), add potassium acetate (0.66 g, 6.71 mmol).

-

Heat the reaction mixture to 140°C under microwave irradiation for 70 minutes.

-

After cooling, remove the solvent by vacuum evaporation.

-

To the residue, add ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-chloro-1H-pyridazin-4-one.

Conventional Synthesis via Reflux

This protocol provides a reliable alternative for laboratories not equipped with microwave reactors.

Protocol:

-

In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.00 g, 6.71 mmol) in absolute ethanol (10 mL).

-

Stir the mixture at reflux for 24 hours.

-

After cooling to room temperature, add a saturated aqueous solution of ammonium chloride (30 mL).

-

Extract the resulting solution with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.

-

Triturate the crude solid in petroleum ether and filter to afford the pure product.

Diagram of Synthetic Workflow:

Chemical Reactivity and Derivatization

The 6-chloro-1H-pyridazin-4-one scaffold offers multiple sites for chemical modification, making it a valuable intermediate for building molecular complexity.

-

N-Alkylation/Arylation: The nitrogen atom of the pyridazinone ring can be alkylated or arylated under basic conditions to introduce a variety of substituents.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of amines, alcohols, thiols, and other nucleophiles. This is a common strategy for generating libraries of analogues for structure-activity relationship (SAR) studies.

-

Reactions at the Carbonyl Group: The ketone functionality can undergo various classical carbonyl reactions, although its reactivity is influenced by the adjacent heteroatoms.

-

Formation of Hydrazones and Subsequent Cyclization: The related 6-chloro-3-hydrazinopyridazine, readily synthesized from 3,6-dichloropyridazine, serves as a precursor for the synthesis of hydrazones. These intermediates can then undergo intramolecular oxidative cyclization to form fused heterocyclic systems, such as the[1][2][3]triazolo[4,3-b]pyridazines, which have shown promising biological activities.[3]

Diagram of Reactivity Pathways:

Applications in Drug Discovery and Medicinal Chemistry

The pyridazinone nucleus is a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[4] this compound, as a key intermediate, provides access to a diverse chemical space for the development of novel therapeutics.

Anticancer Drug Discovery

A significant area of application for 6-chloropyridazinone derivatives is in oncology. For instance, a series of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines, synthesized from a 6-chloropyridazin-3-yl hydrazone precursor, were evaluated for their in vitro cytotoxic activities against acute lymphoblastic leukemia and human breast adenocarcinoma cell lines.[3] Several of these compounds exhibited potent cytotoxic activity and were shown to induce apoptosis via caspase 3/7 activation.[3]

The pyridazinone moiety has also been incorporated into molecules designed as PARP-1 inhibitors, a crucial target in oncology.[4] The ability of the pyridazine ring to participate in hydrogen bonding makes it a suitable scaffold for interacting with the active sites of enzymes like PARP-1.

Other Therapeutic Areas

Beyond oncology, pyridazinone derivatives have been investigated for a broad spectrum of biological activities, including:

-

Anti-inflammatory and Analgesic: Certain pyridazinone derivatives have shown potent anti-inflammatory and analgesic properties.

-

Antimicrobial: The pyridazinone scaffold has been explored for the development of new antibacterial and antifungal agents.

-

Cardiovascular: Some pyridazinone-containing compounds have demonstrated cardiovascular effects, such as antihypertensive and antiplatelet activities.

The versatility of the 6-chloropyridazin-4-one building block allows for its incorporation into a wide range of molecular architectures, enabling the exploration of its potential in these and other therapeutic areas.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

For related compounds, hazards such as skin irritation, serious eye irritation, and respiratory irritation have been noted.[2] It is prudent to assume that this compound may present similar hazards until specific data becomes available. Always consult the material safety data sheet (MSDS) from the supplier before handling the compound.

Conclusion

This compound, existing predominantly as 6-chloro-1H-pyridazin-4-one, is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and multiple points for chemical derivatization provide a robust platform for the generation of diverse compound libraries. The demonstrated biological activities of its derivatives, particularly in the field of oncology, underscore its importance for the development of novel therapeutics. Researchers and drug development professionals can leverage the chemical tractability of this scaffold to explore new chemical space and advance their discovery programs. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

References

- 1. rsc.org [rsc.org]

- 2. Page loading... [guidechem.com]

- 3. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-Chloropyridazin-4-ol from starting materials

An In-Depth Technical Guide to the Synthesis of 6-Chloropyridazin-4-ol

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key heterocyclic intermediate in pharmaceutical and agrochemical research. The narrative emphasizes the chemical logic behind procedural steps, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound, which exists in tautomeric equilibrium with 6-Chloro-3(2H)-pyridazinone, is a foundational building block in medicinal chemistry. The pyridazinone core is a "magic moiety" or "wonder nucleus" that appears in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of a chloro group provides a reactive handle for further functionalization through nucleophilic substitution, while the hydroxyl group (or keto group of the pyridazinone tautomer) offers another site for chemical modification.

This guide focuses on the most robust and industrially scalable synthesis, starting from readily available commodity chemicals. We will dissect the synthesis from a retrosynthetic perspective, detail the step-by-step protocols, and explain the critical parameters that ensure high yield and purity.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule reveals a straightforward and efficient synthetic plan. The core pyridazinone ring is typically formed via a cyclocondensation reaction.

Caption: Retrosynthetic pathway for this compound.

This analysis points to a three-step synthesis starting from maleic anhydride and hydrazine. This approach is advantageous due to the low cost of the starting materials and the well-established nature of each transformation.

Primary Synthetic Pathway: From Maleic Anhydride

The most common and reliable synthesis of this compound proceeds through the formation of a pyridazinediol intermediate, followed by chlorination and selective hydrolysis.

Caption: Overall synthetic workflow from maleic anhydride.

Step 1: Synthesis of 3,6-Pyridazinediol (Maleic Hydrazide)

The initial step involves the cyclocondensation of maleic anhydride with hydrazine hydrate.[3] This reaction forms the stable six-membered pyridazine ring.

-

Causality: Hydrazine, with its two nucleophilic nitrogen atoms, readily attacks the electrophilic carbonyl carbons of maleic anhydride. An initial acylation is followed by an intramolecular cyclization and dehydration to yield the thermodynamically stable heterocyclic ring. The reaction is typically carried out in water or a mild acidic medium, which facilitates the dehydration step.[3][4]

Experimental Protocol: Synthesis of 3,6-Pyridazinediol

-

To a reaction vessel equipped with a stirrer and condenser, add water and hydrazine hydrate.

-

While stirring and cooling in an ice bath, slowly add maleic anhydride portion-wise to control the exothermic reaction.

-

After the addition is complete, slowly heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.[4]

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization.

-

Collect the solid product by filtration, wash with cold water until the pH of the filtrate is near neutral, and dry under vacuum.

Step 2: Synthesis of 3,6-Dichloropyridazine

The diol intermediate is converted to the highly versatile 3,6-dichloropyridazine using a strong chlorinating agent.

-

Causality: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The pyridazinediol exists in its tautomeric keto form (pyridazinone), and the oxygen atoms are protonated by traces of acid, making them good leaving groups upon attack by POCl₃. This results in the substitution of both hydroxyl groups with chlorine atoms. This intermediate is a crucial precursor for many pyridazine-based pharmaceuticals.[3]

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Carefully add 3,6-pyridazinediol to an excess of phosphorus oxychloride in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux (around 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution.

-

The solid product will precipitate. Collect the crude 3,6-dichloropyridazine by filtration.

-

Wash the solid thoroughly with cold water and then purify, typically by recrystallization from a suitable solvent like ethanol or cyclohexane, to yield the pure product.[3]

Step 3: Selective Synthesis of this compound

This final step is the most critical, requiring the selective replacement of only one chlorine atom with a hydroxyl group. Direct hydrolysis can be difficult to control, leading to the formation of the diol by-product. A more controlled method involves nucleophilic substitution with acetate followed by hydrolysis.[5]

-

Causality & Selectivity: The two chlorine atoms in 3,6-dichloropyridazine are electronically distinct. The pyridazine nitrogens are electron-withdrawing, making the adjacent carbon atoms electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). While both positions are activated, subtle differences in reactivity can be exploited. Using a milder nucleophile like potassium acetate in a buffered acetic acid/water system allows for a controlled, regioselective monosubstitution. The reaction proceeds via an initial substitution by the acetate ion, which is then hydrolyzed in situ or during workup to the desired hydroxyl group. Microwave irradiation can significantly accelerate this step, reducing reaction times from hours to minutes.[5]

Experimental Protocol: Selective Hydrolysis to this compound

-

In a microwave-safe reaction vial, dissolve 3,6-dichloropyridazine (1 eq.) and potassium acetate (1 eq.) in a 5:1 mixture of acetic acid and water.[5]

-

Seal the vial and place it in a microwave reactor. Heat the mixture to 140 °C and hold for 70 minutes.[5]

-

After cooling, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the layers and extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.

Data Summary and Troubleshooting

Table 1: Summary of Reaction Parameters

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Maleic Anhydride | Hydrazine Hydrate | Water | Reflux (~110°C) | >95%[4] |

| 2 | 3,6-Pyridazinediol | Phosphorus Oxychloride | None (POCl₃ is reagent and solvent) | Reflux (~110°C) | ~80-90% |

| 3 | 3,6-Dichloropyridazine | Potassium Acetate | Acetic Acid / Water (5:1) | 140°C (Microwave) | ~92%[5] |

Troubleshooting Common Issues

-

Low Yield in Step 1: Ensure the maleic anhydride is added slowly to control the initial exotherm, which can lead to side reactions.

-

Incomplete Reaction in Step 2: The reaction is moisture-sensitive. Ensure all glassware is dry and use a sufficient excess of POCl₃ to drive the reaction to completion.

-

Formation of Side Products in Step 3: The primary side product is the di-hydrolyzed 3,6-pyridazinediol. To minimize its formation, avoid using strong bases (like NaOH) for direct hydrolysis. The use of a buffered system like potassium acetate in acetic acid is crucial for selectivity.[5][6] Monitoring the reaction closely by TLC is essential to stop it upon consumption of the starting material.

Conclusion

The synthesis of this compound from maleic anhydride is a robust, efficient, and scalable three-step process. By understanding the underlying chemical principles of each transformation—from the initial cyclocondensation to the final selective hydrolysis—researchers can reliably produce this valuable intermediate with high yield and purity. The protocols and insights provided in this guide serve as a solid foundation for laboratory synthesis and further exploration of pyridazinone chemistry.

References

- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 4. CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents [patents.google.com]

- 5. 6-Chloropyridazin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

The Strategic Intermediate: A Technical Guide to 6-Chloropyridazin-4-ol in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Core and the Versatility of 6-Chloropyridazin-4-ol

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Its inherent structural features allow for diverse functionalization, leading to molecules with activities ranging from anticancer and anti-inflammatory to cardiovascular and neuroprotective.[3] Within this important class of compounds, this compound, which predominantly exists in its more stable tautomeric form, 6-chloro-1H-pyridazin-4-one , serves as a critical and versatile synthetic intermediate.

This technical guide provides an in-depth exploration of 6-chloro-1H-pyridazin-4-one, offering insights into its synthesis, reactivity, and strategic application in the development of complex molecules. The strategic placement of the chloro, carbonyl, and amine functionalities makes it a highly valuable building block for the synthesis of novel pharmaceutical candidates.

Physicochemical Properties and Tautomerism

This compound exists in equilibrium with its pyridazinone tautomer. Spectroscopic and computational data suggest that the pyridazinone form is the major contributor in most solvents and in the solid state. This tautomerism is a key feature influencing its reactivity.

| Property | Value | Source |

| Molecular Formula | C4H3ClN2O | [4] |

| Molecular Weight | 130.53 g/mol | [4] |

| Appearance | Off-white to light yellow solid | [5] |

| CAS Number | 1415928-75-4 (for this compound) | [4] |

The presence of both a hydrogen bond donor (N-H) and acceptor (C=O), along with the reactive chlorine atom, underpins its utility in a variety of chemical transformations.

Synthesis of 6-chloro-1H-pyridazin-4-one: A Validated Protocol

The most common and efficient synthesis of 6-chloro-1H-pyridazin-4-one involves the selective hydrolysis of a corresponding dichloropyridazine. The differential reactivity of the chlorine atoms on the pyridazine ring allows for a controlled reaction.

Conceptual Workflow for Synthesis

Caption: General workflow for the synthesis of 6-chloro-1H-pyridazin-4-one.

Detailed Experimental Protocol

This protocol is a representative method adapted from procedures for similar pyridazinone syntheses.

Materials:

-

3,6-Dichloropyridazine

-

Acetic Acid

-

Potassium Acetate

-

Water

-

Ethyl Acetate

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in a mixture of acetic acid and water (typically a 5:1 ratio), add potassium acetate (1.0 eq).

-

Heat the reaction mixture to reflux (or to a specific temperature, e.g., 140 °C, if using microwave irradiation) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvents under reduced pressure.

-

To the residue, add ethyl acetate and water, and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic extracts and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 6-chloro-1H-pyridazin-4-one by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity and Synthetic Applications

The reactivity of 6-chloro-1H-pyridazin-4-one is dominated by the presence of the chlorine atom at the 6-position, which is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazinone ring activates the C-Cl bond towards attack by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position can be readily displaced by a range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone of its utility as a synthetic intermediate.

Caption: General scheme for the nucleophilic substitution of 6-chloro-1H-pyridazin-4-one.

This reactivity allows for the introduction of a wide variety of substituents at the 6-position, which is crucial for modulating the biological activity of the resulting molecules. For instance, reaction with various amines leads to the formation of 6-amino-1H-pyridazin-4-one derivatives, a common scaffold in drug discovery.[6][7]

Case Study: Synthesis of Bioactive Pyridazinone Derivatives

A key application of 6-chloro-1H-pyridazin-4-one is in the synthesis of kinase inhibitors and other targeted therapies in oncology. The pyridazinone core often serves as a hinge-binding motif in the active site of kinases.

Example: Synthesis of a Hypothetical Kinase Inhibitor Precursor

-

Step 1: Suzuki Coupling. The chlorine atom at the 6-position can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl groups.

-

Step 2: N-Alkylation. The nitrogen at the 1-position can be alkylated to introduce further diversity.

-

Step 3: Further Functionalization. The carbonyl group at the 4-position can be a handle for further modifications, although it is often a key pharmacophoric feature.

This multi-step functionalization highlights the strategic importance of 6-chloro-1H-pyridazin-4-one as a starting material for creating complex, biologically active molecules.

Safety and Handling

As with all chlorinated heterocyclic compounds, appropriate safety precautions must be taken when handling 6-chloro-1H-pyridazin-4-one and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9][10][11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8][9][10][11]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8][9][10][11]

-

Disposal: Dispose of waste in accordance with local regulations.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) for the compound.

Conclusion

This compound, in its more stable tautomeric form 6-chloro-1H-pyridazin-4-one, is a highly valuable and versatile intermediate in modern organic synthesis. Its straightforward preparation and the reactivity of its chloro and pyridazinone functionalities provide a robust platform for the synthesis of a diverse range of complex molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the chemistry of this intermediate is essential for the design and synthesis of next-generation therapeutics. The continued exploration of the reactivity of this scaffold is expected to lead to the discovery of novel compounds with significant biological and therapeutic potential.

References

- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Chloro-1H-pyrazolo[4,3-c]pyridine(1206979-33-0) 1H NMR spectrum [chemicalbook.com]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Reactivity of the pyridazinone ring in 6-Chloropyridazin-4-ol

An In-Depth Technical Guide to the Reactivity of the Pyridazinone Ring in 6-Chloropyridazin-4-ol

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse pharmacological activities.[1][2] This guide focuses on a particularly versatile building block, this compound, offering a comprehensive exploration of its chemical reactivity. We will delve into the nuanced interplay of its structural features—the electron-deficient diazine ring, the reactive chlorine leaving group, and the ambident nucleophilic character of the hydroxy-pyridazinone system. This document provides researchers, scientists, and drug development professionals with a detailed analysis of key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, N/O-alkylation, and electrophilic substitution, supported by field-proven experimental protocols and mechanistic insights.

Introduction: The Pyridazinone Core and this compound

Heterocyclic compounds containing nitrogen are fundamental to drug discovery, and the pyridazine (1,2-diazine) nucleus is a prominent example.[2][3] Its oxygenated analogue, pyridazin-3(2H)-one, is a stable oxo-form of 3-hydroxypyridazine and serves as a pharmacophoric element in molecules exhibiting a wide array of therapeutic effects, including anti-inflammatory, analgesic, anticancer, and cardiovascular-protective properties.[2][4]

This compound (also known by its tautomeric name, 6-chloro-1H-pyridazin-4-one[5]) is a bifunctional reagent of significant synthetic utility. Its reactivity is dominated by three key features:

-

The C6-Chloro Substituent: The chlorine atom is an excellent leaving group, activated for displacement by the electron-withdrawing nature of the adjacent ring nitrogens.

-

The Electron-Deficient Ring: The two adjacent nitrogen atoms render the pyridazinone ring electron-poor, making it highly susceptible to nucleophilic attack but resistant to classical electrophilic substitution.[6][7]

-

The Hydroxy/Amide System: The molecule exists in a keto-enol tautomerism, presenting two nucleophilic sites (N2 and O4) for reactions like alkylation, the selectivity of which is highly dependent on reaction conditions.[2][8]

This guide will systematically dissect these features to provide a predictive framework for its synthetic transformations.

Synthesis of this compound

The most common and practical synthesis of this compound involves the selective hydrolysis of the more reactive chlorine atom in the readily available precursor, 3,6-dichloropyridazine.

Experimental Protocol: Synthesis via Selective Hydrolysis

This protocol describes the preparation of this compound from 3,6-dichloropyridazine.

Materials:

-

3,6-Dichloropyridazine

-

Potassium Acetate (KOAc)

-

Acetic Acid

-

Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Microwave Synthesis Reactor

Procedure: [9]

-

To a 20 mL microwave reaction vessel, add 3,6-dichloropyridazine (1.0 g, 6.71 mmol) and potassium acetate (0.66 g, 6.71 mmol).

-

Add a solvent mixture of acetic acid and water (5:1, 20 mL).

-

Seal the vessel and place it in the microwave reactor. Heat the mixture to 140 °C and hold for 70 minutes.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent by rotary evaporation.

-

To the resulting residue, add ethyl acetate (50 mL) and water (50 mL) and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic phases, wash with saturated brine (30 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid. The expected yield is typically high (>90%).

Core Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The C6 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing inductive and mesomeric effects of the ring nitrogens stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, facilitating the displacement of the chloride ion.[10][11] This reactivity is a cornerstone of its utility, allowing for the straightforward introduction of a wide range of functional groups.

The general reactivity trend makes the chloro-positions on diazine rings, such as pyridazine, significantly more susceptible to nucleophilic attack than on a simple chlorobenzene ring.[11][12]

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Reference |

| Amine | NH₄OH, RNH₂ | 6-Aminopyridazin-4-ol | Heat, often in a sealed vessel or microwave | [13] |

| Hydrazine | Hydrazine Hydrate | 6-Hydrazinopyridazin-4-ol | Reflux in alcohol | N/A |

| Alkoxide | NaOMe, NaOEt | 6-Alkoxypyridazin-4-ol | Base (e.g., NaH) in alcohol or aprotic solvent | N/A |

| Thiolate | NaSH, R-SH + Base | 6-(Thio/Alkylthio)pyridazin-4-ol | Base (e.g., K₂CO₃) in polar aprotic solvent | [11] |

Diagram: General Mechanism of SNAr at C6

Note: The DOT script above is a placeholder for a chemical structure diagram. Actual images would be used in a final document. Caption: The two-step addition-elimination mechanism for SNAr.

Experimental Protocol: Microwave-Assisted Amination

This protocol is adapted from a procedure for the amination of 3,6-dichloropyridazine and is applicable to related substrates.[13]

Materials:

-

This compound

-

Ammonium Hydroxide solution (28-30% NH₃)

-

Microwave Synthesis Reactor

-

Ethyl Acetate, Hexane

Procedure: [13]

-

Place this compound (1.0 mmol) in a 20 mL thick-walled borosilicate glass vial.

-

Add ammonium hydroxide solution (5 mL).

-

Seal the vial tightly and place it in the microwave reactor.

-

Set the reaction conditions to 120 °C for 30 minutes with a maximum power of 300W.

-

After the reaction, cool the vial to room temperature. A precipitate should form.

-

Filter the solid product, wash with a cold mixture of ethyl acetate:hexane (3:7), and dry under vacuum to obtain 6-amino-pyridazin-4-ol.

Palladium-Catalyzed Cross-Coupling at the C6 Position

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille, Sonogashira) to form C-C and C-heteroatom bonds. While chloroarenes are traditionally less reactive than their bromo or iodo counterparts, advancements in catalyst design, particularly the use of electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands, have made their use routine.[14][15] These methods provide access to a vast chemical space of 6-aryl, 6-vinyl, and 6-alkynyl pyridazinones that are inaccessible via classical SNAr.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, SPhos | 6-Arylpyridazin-4-ol | [16] |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | 6-Vinylpyridazin-4-ol | [17] |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | 6-Alkynylpyridazin-4-ol | N/A |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP | 6-Aminopyridazin-4-ol | N/A |

Diagram: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: The key steps of the Suzuki-Miyaura cross-coupling cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adapted for the coupling of a chloropyridazine derivative.[13]

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane/water mixture)

Procedure:

-

To a reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the catalyst, Pd(OAc)₂ (0.02 mmol, 2 mol%), and the ligand (0.04 mmol, 4 mol%).

-

Add the degassed solvent (e.g., 5 mL of 4:1 Dioxane:Water).

-

Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the 6-arylpyridazin-4-ol.

Competing N- and O-Alkylation

The pyridazinone ring is an ambident nucleophile, meaning it can be alkylated at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation).[8] The regiochemical outcome is a classic example of kinetic versus thermodynamic control and is highly sensitive to the reaction conditions.

-

O-Alkylation (Kinetic Control): Generally favored under milder conditions with weaker bases or in polar protic solvents. The oxygen atom is often the site of initial, faster attack.[18][19][20]

-

N-Alkylation (Thermodynamic Control): Generally favored under harsher conditions with strong bases (e.g., NaH, K₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO).[8][21] The N-alkylated product is often the more thermodynamically stable isomer.[22] The choice of alkylating agent also plays a crucial role.[8]

Table 3: Conditions Influencing N- vs. O-Alkylation Selectivity

| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |

| Base | Strong, non-nucleophilic (NaH, K₂CO₃) | Weaker (Ag₂CO₃) or phase-transfer catalyst | Strong bases fully deprotonate, favoring the thermodynamically stable N-anion. |

| Solvent | Polar Aprotic (DMF, DMSO) | Polar Protic (EtOH) or non-polar (Toluene) | Aprotic solvents solvate the cation but not the anion, increasing anion reactivity. |

| Alkylating Agent | Hard electrophiles (e.g., (CH₃)₂SO₄) | Soft electrophiles (e.g., CH₃I) | Follows Hard-Soft Acid-Base (HSAB) principle. |

| Temperature | Higher temperatures | Lower temperatures | Higher temperatures allow the system to reach thermodynamic equilibrium. |

Diagram: Competing Alkylation Pathways

Caption: Factors directing the regioselectivity of pyridazinone alkylation.

Electrophilic Substitution on the Ring

The pyridazine ring is inherently electron-deficient and thus highly deactivated towards electrophilic aromatic substitution (EAS).[6][23] The nitrogen atoms withdraw electron density from the ring carbons, and under the acidic conditions typical for EAS (e.g., nitration, sulfonation), the ring nitrogens are protonated, leading to a pyridazinium cation which is even more resistant to attack by an electrophile.[24]

Direct nitration or sulfonation of the parent pyridazine ring has not been reported.[6][23] Halogenation is possible but often requires harsh conditions or radical pathways.[25][26] For substituted pyridazinones, electrophilic substitution, if it occurs, is often directed by the existing substituents. However, for this compound, reactions at the C, N, and O atoms via nucleophilic or cross-coupling pathways are overwhelmingly preferred due to the electronic nature of the scaffold. Any attempts at direct EAS on this substrate would likely require extreme conditions and result in low yields or decomposition.[7]

Conclusion and Outlook

This compound is a remarkably versatile and reactive scaffold. Its chemistry is dominated by the activated C6-chloro position, which serves as a handle for introducing diverse functionality through robust SNAr and modern palladium-catalyzed cross-coupling reactions. Furthermore, the ambident nucleophilicity of the pyridazinone core allows for selective N- or O-alkylation by careful choice of reaction conditions, providing another avenue for structural elaboration. In contrast, its electron-deficient nature renders it inert to most standard electrophilic substitution reactions. This predictable and multifaceted reactivity profile solidifies the position of this compound as a high-value building block for the synthesis of complex molecules in drug discovery and materials science.

References

- 1. Azolo[ d]pyridazinones in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C4H3ClN2O) [pubchemlite.lcsb.uni.lu]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 6-Chloropyridazin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 13. rsc.org [rsc.org]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]

- 19. Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. metaphactory [semopenalex.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

- 25. youtube.com [youtube.com]

- 26. Halogenation - Wikipedia [en.wikipedia.org]

A Spectroscopic Guide to 6-Chloropyridazin-4-ol: Structure, Tautomerism, and Spectral Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for 6-chloropyridazin-4-ol (C₄H₃ClN₂O), a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Nuances of this compound

This compound is a substituted pyridazine derivative. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Understanding the precise structure and electronic properties of substituted pyridazines is paramount for rational drug design and development.

A critical aspect of this compound is its existence in a tautomeric equilibrium with its keto form, 6-chloro-1H-pyridazin-4-one.[3] This phenomenon, common in hydroxy-substituted nitrogen heterocycles like pyridones, significantly influences the molecule's chemical reactivity, physical properties, and, consequently, its spectroscopic signatures.[4][5][6] In most environments, the pyridone tautomer is the predominant species due to the aromaticity of the ring and the energetic favorability of the amide-like functionality. This guide will therefore focus on the characterization of the 6-chloro-1H-pyridazin-4-one tautomer, while acknowledging the potential for the enol form to exist in equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 6-chloro-1H-pyridazin-4-one is expected to be relatively simple, showing signals for the two protons on the pyridazine ring and the N-H proton. The chemical shifts of the ring protons are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms, as well as the carbonyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 7.0 - 7.5 | Doublet | ~ 2-3 | This proton is adjacent to a nitrogen atom and a C=C double bond, leading to a downfield shift. It will be split into a doublet by the neighboring H-5 proton. |

| H-5 | 7.5 - 8.0 | Doublet | ~ 2-3 | This proton is deshielded by the adjacent carbonyl group and the chlorine atom, resulting in a further downfield shift compared to H-3. It will be split into a doublet by the neighboring H-3 proton. |

| N-H | 10.0 - 13.0 | Broad Singlet | - | The N-H proton of the pyridazinone ring is typically broad and significantly downfield due to hydrogen bonding and its acidic nature. |

Note: Predicted chemical shifts are based on the analysis of similar pyridazinone structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the four distinct carbon environments in 6-chloro-1H-pyridazin-4-one.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | 130 - 140 | This carbon is part of a C=C double bond and is adjacent to a nitrogen atom. |

| C-4 | 160 - 170 | The carbonyl carbon (C=O) is significantly deshielded and appears far downfield. |

| C-5 | 125 - 135 | This carbon is also part of a C=C double bond and is influenced by the adjacent carbonyl and chlorine-bearing carbon. |

| C-6 | 145 - 155 | The carbon atom attached to the electronegative chlorine atom is expected to be downfield. |

Experimental Workflow for NMR Data Acquisition

Caption: Workflow for acquiring NMR spectra of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 6-chloro-1H-pyridazin-4-one is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-Cl bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3100 - 3300 | Medium, Broad | The N-H bond in the pyridazinone ring will exhibit a broad absorption due to hydrogen bonding. |

| C=O Stretch | 1650 - 1700 | Strong | The carbonyl group of the pyridazinone will show a strong, characteristic absorption in this region. |

| C=C Stretch | 1550 - 1650 | Medium | Aromatic ring C=C stretching vibrations. |

| C-Cl Stretch | 600 - 800 | Medium-Strong | The carbon-chlorine bond stretch is typically found in the fingerprint region. |

Comparison with the IR spectrum of a precursor like 3,6-dichloropyridazine can be instructive. The latter would lack the characteristic N-H and C=O stretching bands, providing clear evidence for the transformation to the pyridazinone structure.[7][8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Predicted Mass Spectrum

The nominal molecular weight of this compound (C₄H₃ClN₂O) is approximately 130.5 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 130/132 | The molecular ion peak, showing the characteristic M and M+2 pattern for a single chlorine atom. |

| [M+H]⁺ | 131/133 | The protonated molecular ion, also with the M and M+2 pattern.[3] |

| [M-CO]⁺ | 102/104 | Loss of a neutral carbon monoxide molecule from the molecular ion is a common fragmentation pathway for cyclic ketones. |

| [M-Cl]⁺ | 95 | Loss of a chlorine radical. |

Fragmentation Pathway

Caption: A simplified predicted fragmentation pathway for this compound.

Conclusion

The spectroscopic characterization of this compound is fundamentally linked to the understanding of its predominant tautomeric form, 6-chloro-1H-pyridazin-4-one. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for the structural verification of this compound. ¹H and ¹³C NMR will confirm the connectivity of the pyridazinone ring, IR spectroscopy will identify the key N-H and C=O functional groups, and mass spectrometry will confirm the molecular weight and provide insights into its fragmentation. This comprehensive spectroscopic analysis is essential for ensuring the identity and purity of this compound in research and development settings.

References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C4H3ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Pyridazine, 3,6-dichloro- [webbook.nist.gov]

- 8. Pyridazine, 3,6-dichloro- [webbook.nist.gov]

Tautomeric Landscape of 6-Chloropyridazin-4-ol: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the tautomeric equilibrium of 6-Chloropyridazin-4-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. We will dissect the structural nuances of the predominant keto and enol forms, leveraging spectroscopic and computational methodologies to rationalize the energetic landscape that governs their interconversion. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the characterization and strategic manipulation of tautomerism in drug design.

Introduction: The Dynamic Nature of Pyridazinone Scaffolds

Pyridazinone derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide array of biological activities. A fundamental characteristic of hydroxypyridazines is their existence as a dynamic equilibrium of tautomeric forms. In the case of this compound, this equilibrium is primarily established between the enol form (6-chloro-pyridazin-4-ol) and the keto form (6-chloro-pyridazin-4(1H)-one). Understanding the predominant tautomeric form and the factors that influence this equilibrium is paramount for rational drug design, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.

It is widely established that for hydroxy- and mercapto-pyridazines, the pyridazin-one and -thione forms are predominantly favored.[1] This guide will provide a comprehensive analysis of this phenomenon in the context of this compound, integrating theoretical principles with practical experimental approaches.

The Tautomeric Equilibrium of this compound

The tautomeric interconversion of this compound involves the migration of a proton between the oxygen and a ring nitrogen atom. This results in two primary tautomers:

-

Enol Form: this compound

-

Keto Form: 6-Chloro-pyridazin-4(1H)-one

The equilibrium between these two forms is a critical consideration in any research or development endeavor involving this scaffold.

Caption: Tautomeric equilibrium of this compound.

Energetic Landscape and Predominance of the Keto Tautomer

In solution and the solid state, the keto tautomer of 4-hydroxypyridine derivatives is generally favored.[2][3] This preference is attributed to the greater thermodynamic stability of the pyridone ring system, which benefits from amide resonance and more effective intermolecular hydrogen bonding in polar solvents.[3][4] Conversely, in the gas phase, the enol tautomer is often the more stable form.[2]

Influence of Solvent

The polarity of the solvent plays a crucial role in shifting the tautomeric equilibrium. Polar solvents tend to stabilize the more polar keto tautomer through hydrogen bonding and dipole-dipole interactions. In aqueous solutions, the pyridone form is overwhelmingly predominant.[5]

Computational Insights

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers. Theoretical studies on pyridazin-3(2H)-one, a related isomer, have shown that the keto form is significantly more stable than the enol form.[6] These computational models allow for the calculation of relative energies, providing a theoretical basis for the experimentally observed predominance of the keto tautomer.

Spectroscopic Characterization of Tautomers

Distinguishing between the keto and enol tautomers is readily achieved through various spectroscopic techniques. The distinct electronic and vibrational environments of the two forms give rise to unique spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound in DMSO-d₆ (based on analogous compounds)

| Atom | Keto Form (6-Chloro-pyridazin-4(1H)-one) | Enol Form (this compound) | Rationale for Prediction |

| H (ring) | ~7.0-8.0 | ~7.5-8.5 | Aromatic protons in the enol form are expected to be slightly downfield. |

| NH | ~11.0-13.0 | - | The NH proton in the keto form is typically broad and significantly downfield. |

| OH | - | ~9.0-11.0 | The OH proton in the enol form is also downfield but generally less so than the NH proton. |

| C=O | ~160-170 | - | The carbonyl carbon in the keto form is a key indicator. |

| C-OH | - | ~150-160 | The carbon bearing the hydroxyl group in the enol form is deshielded. |

| C-Cl | ~145-155 | ~140-150 | The position of the carbon attached to chlorine will also show a slight shift. |

Note: The predicted chemical shifts are based on data from various pyridazine and pyridinone derivatives.[7][8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer. The most telling difference is the presence of a strong carbonyl (C=O) stretching vibration in the keto form.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Tautomers of this compound

| Vibrational Mode | Keto Form (6-Chloro-pyridazin-4(1H)-one) | Enol Form (this compound) | Reference |

| O-H stretch | - | 3200-3600 (broad) | [11] |

| N-H stretch | 3000-3300 (broad) | - | [12] |

| C=O stretch | 1640-1690 (strong) | - | [10][12] |

| C=N stretch | ~1600 | ~1620 | [11] |

| C=C stretch | ~1580 | ~1590 | [11][12] |

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions of the keto and enol tautomers differ, leading to distinct UV-Vis absorption spectra. The more extended conjugation in the enol form typically results in a bathochromic (red) shift of the λmax compared to the keto form. However, the specific absorption maxima are highly solvent-dependent.[1][13]

Table 3: Expected UV-Vis Absorption Maxima (λmax, nm) for Tautomers of this compound

| Tautomer | Expected λmax in Polar Solvents (e.g., Ethanol) | Expected λmax in Non-polar Solvents (e.g., Cyclohexane) |

| Keto Form | ~280-300 | ~270-290 |

| Enol Form | ~300-320 | ~290-310 |

Note: These are generalized ranges based on data for 4-hydroxypyridine and related systems.[14]

Experimental Protocols

The following protocols provide a framework for the experimental investigation of tautomerism in this compound.

Synthesis of this compound

A general method for the synthesis of pyridazinone derivatives involves the cyclization of appropriate dicarbonyl compounds with hydrazine. For this compound, a common precursor is maleic anhydride, which can be reacted with hydrazine to form the pyridazine ring, followed by chlorination.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve maleic anhydride in a suitable solvent such as acetic acid.

-

Hydrazine Addition: Slowly add hydrazine hydrate to the solution at room temperature. The reaction is typically exothermic.

-

Cyclization: Heat the reaction mixture to reflux for several hours to facilitate the formation of the pyridazinedione precursor.

-

Chlorination: After cooling, treat the intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom and form the desired product.

-

Workup and Purification: Quench the reaction mixture with ice-water and neutralize with a base. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Caption: A generalized workflow for the synthesis of this compound.

NMR Spectroscopic Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature.

-

Integration and Quantification: Identify the distinct signals corresponding to the keto and enol tautomers. The relative ratio of the tautomers can be determined by integrating the respective characteristic peaks. For example, the ratio of the integrals of the NH proton (keto) and the OH proton (enol) can be used.

Computational Modeling of Tautomers

-